4-Bromobenzo[d]isoxazol-3-amine
Overview
Description
4-Bromobenzo[d]isoxazol-3-amine is a chemical compound with the CAS Number: 796969-15-8 . It has a molecular weight of 213.03 and its IUPAC name is 4-bromo-1,2-benzisoxazol-3-amine . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H, (H2,9,10) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.03 . It is a solid compound and is stored in a dark place, sealed in dry, at 2-8°C . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 371.1±22.0 °C at 760 mmHg .Scientific Research Applications
Chemical Reactions and Synthesis
4-Bromobenzo[d]isoxazol-3-amine plays a role in various chemical reactions and synthesis processes. For instance, it's involved in aromatic nucleophilic substitution reactions, as evidenced in the study where 3-bromo-2-nitrobenzo[b]thiophene reacted with amines, leading to unexpected isomers (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Similarly, 3-bromoisoxazolines reacted with amines to afford 3-aminoisoxazolines, which upon oxidation provided 3-aminoisoxazoles (Girardin, Alsabeh, Lauzon, Dolman, Ouellet, & Hughes, 2009).
Catalysis and Organic Synthesis
In the field of catalysis and organic synthesis, this compound is a key player. A study demonstrated the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates (Grasa, Viciu, Huang, & Nolan, 2001).
Environmental and Material Science
In environmental and material science, this chemical is utilized for various purposes. For example, it's used in the chemical functionalization of glassy carbon electrodes, as shown in a study where 4-bromobenzene and 4-(4'-nitrophenylazo)benzene diazonium tetrafluoroborate salts were used in ionic liquids for this purpose (Actis, Caulliez, Shul, Opallo, Mermoux, Marcus, Boukherroub, & Szunerits, 2008).
Drug Development and Biochemistry
In drug development and biochemistry, this compound has implications as well. A study on N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine explored its synthesis, crystal structure, and in-vitro inhibition of PLA2, indicating its potential in therapeutic applications (Hema, Arun Renganathan, Nanjundaswamy, Karthik, Mohammed, Alghamdi, Lokanath, Ravishankar Rai, Nagashree, & Mallu, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Properties
IUPAC Name |
4-bromo-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCUVFGUHBRMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670669 | |
Record name | 4-Bromo-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796969-15-8 | |
Record name | 4-Bromo-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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